

In-Depth Technical Guide: 7-Fluorobenzofuran-3(2H)-one

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Compound of Interest

Compound Name: 7-Fluorobenzofuran-3(2H)-one

Cat. No.: B1285881

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

This technical guide provides a detailed overview of **7-Fluorobenzofuran-3(2H)-one**, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The following table summarizes its key molecular properties.

Property	Value
Molecular Formula	C ₈ H ₅ FO ₂
Molecular Weight	152.12 g/mol
Canonical SMILES	C1C(=O)C2=C(O1)C=CC=C2F
InChI Key	Not readily available
CAS Number	Not readily available

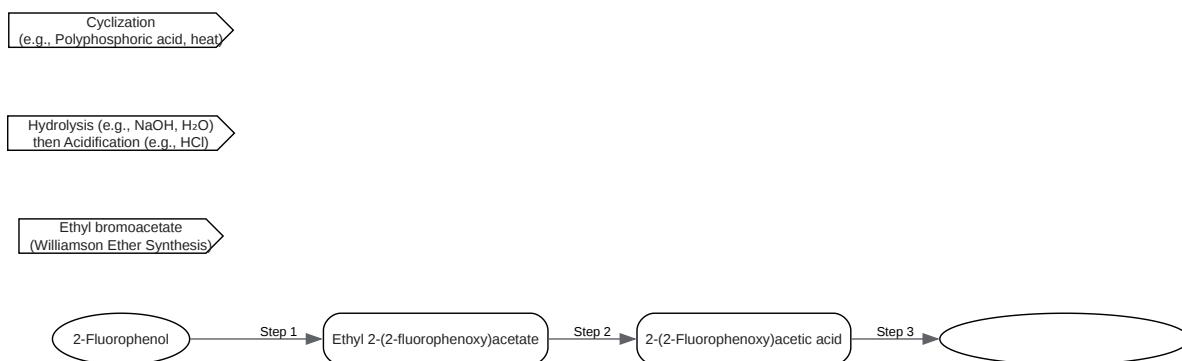
Synthetic Protocols

The synthesis of **7-Fluorobenzofuran-3(2H)-one** can be achieved through a multi-step process, typically starting from a commercially available fluorinated phenol. While a specific detailed protocol for this exact isomer is not widely published, a general and adaptable

synthetic route can be extrapolated from established methods for related benzofuranones. A plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway

A potential synthesis route for **7-Fluorobenzofuran-3(2H)-one** involves the initial etherification of 2-fluorophenol, followed by cyclization to form the benzofuranone core.



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Caption: Proposed multi-step synthesis of **7-Fluorobenzofuran-3(2H)-one**.

Detailed Experimental Methodology (Hypothetical)

Step 1: Synthesis of Ethyl 2-(2-fluorophenoxy)acetate

- To a solution of 2-fluorophenol in a suitable aprotic solvent (e.g., acetone or acetonitrile), add a base such as potassium carbonate.
- Stir the mixture at room temperature for a short period to facilitate the formation of the phenoxide.

- Add ethyl bromoacetate dropwise to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
- Purify the resulting crude product by vacuum distillation or column chromatography to yield ethyl 2-(2-fluorophenoxy)acetate.

Step 2: Synthesis of 2-(2-Fluorophenoxy)acetic acid

- Dissolve the ethyl 2-(2-fluorophenoxy)acetate from the previous step in an aqueous solution of a strong base, such as sodium hydroxide.
- Stir the mixture at room temperature or with gentle heating until the ester hydrolysis is complete (monitored by TLC).
- Cool the reaction mixture in an ice bath and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 2-(2-fluorophenoxy)acetic acid.

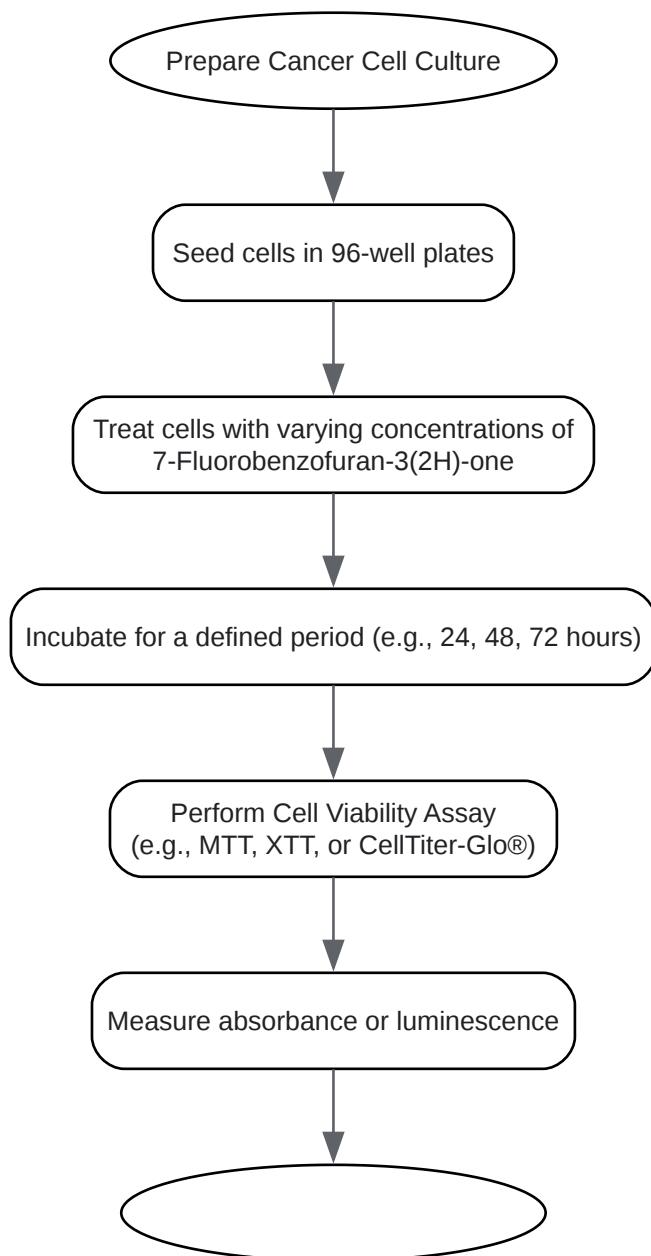
Step 3: Synthesis of **7-Fluorobenzofuran-3(2H)-one**

- Add the 2-(2-fluorophenoxy)acetic acid to a dehydrating agent that also acts as a catalyst for intramolecular Friedel-Crafts acylation, such as polyphosphoric acid or Eaton's reagent.
- Heat the mixture with stirring, carefully controlling the temperature to promote cyclization without causing decomposition.
- Monitor the reaction by TLC.
- Upon completion, pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the product.

- Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude **7-Fluorobenzofuran-3(2H)-one** by column chromatography or recrystallization.

Potential Biological Activity and Experimental Workflow

Benzofuranone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. While the specific biological profile of **7-Fluorobenzofuran-3(2H)-one** is not extensively documented, a common experimental workflow to assess its potential cytotoxic effects on cancer cell lines is presented below.



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Caption: A standard workflow for evaluating the in vitro cytotoxicity of a compound.

This workflow allows for the determination of the half-maximal inhibitory concentration (IC_{50}), a key parameter in assessing the potency of a potential anticancer agent. Further studies could then elucidate the mechanism of action, potentially involving the modulation of specific signaling pathways. Given that some benzofuran derivatives have been investigated as inhibitors of various kinases, a logical next step would be to explore the effect of 7-

Fluorobenzofuran-3(2H)-one on relevant cancer-related signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways.

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